Cas no 873-75-6 (4-Bromobenzyl alcohol)

4-Bromobenzyl alcohol (CAS 873-75-6) is a brominated aromatic alcohol with the molecular formula C₇H₇BrO. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive benzyl alcohol and bromo substituent groups make it a versatile building block for cross-coupling reactions, etherifications, and esterifications. The product is characterized by high purity and stability, ensuring consistent performance in synthetic applications. It is typically supplied as a white to off-white crystalline solid with a melting point range of 75–78°C. Proper handling and storage under inert conditions are recommended to maintain its integrity.
4-Bromobenzyl alcohol structure
4-Bromobenzyl alcohol structure
Product Name:4-Bromobenzyl alcohol
CAS No:873-75-6
MF:C7H7BrO
MW:187.033881425858
MDL:MFCD00004650
CID:40135
PubChem ID:24850087
Update Time:2025-05-20

4-Bromobenzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • (4-Bromophenyl)methanol
    • P-BROMOBENZYL ALCOHOL
    • RARECHEM AL BD 0075
    • Benzyl alcohol, p-bromo-
    • 4-Brom-benzyl alcohol
    • Brombenzylalcohol
    • Benzenemethanol, 4-bromo-
    • 4-Bromobenzenemethanol
    • 4-Bromobenzyl Alcohol
    • 4-bromobenzyl-alcohol
    • 4-Br-Ph-CH2OH
    • Benzyl alcohol,p-bromo
    • BroMo-benzyl alcohol
    • p-Br benzyl alcohol
    • Benzylalcohol, p-bromo- (6CI,7CI,8CI)
    • (p-Bromophenyl)methanol
    • 1-(p-Bromophenyl)methanol
    • 4-Hydroxymethyl-1-bromobenzene
    • Para-Bromobenzyl Alcohol
    • 4-bromobenzylalcohol
    • (4-bromophenyl)-methanol
    • (4-Bromo-phenyl)-methanol
    • (4-bromophenyl)methan-1-ol
    • VEDDBHYQWFOITD-UHFFFAOYSA-N
    • p-Bromo-benzyl alcohol
    • 4-Bromophenylmethanol
    • PubChem3748
    • 4-bromo-benzylalcohol
    • 4-Bromobenzenemethanol (ACI)
    • Benzyl alcohol, p-bromo- (6CI, 7CI, 8CI)
    • 1-Bromo-4-(hydroxymethyl)benzene
    • AKOS000249367
    • Q27093776
    • InChI=1/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
    • CS-W004067
    • A22470
    • CHEMBL184410
    • SY006440
    • BDBM50150787
    • DTXSID50236276
    • (4-Bromophenyl)methanol #
    • VEDDBHYQWFOITD-UHFFFAOYSA-
    • NS00039187
    • W-104028
    • SCHEMBL104349
    • EINECS 212-851-7
    • DB-017995
    • 4-Bromobenzyl alcohol, 99%
    • MFCD00004650
    • DB02822
    • BRB
    • EN300-122917
    • AC-26171
    • Z335244742
    • PS-5313
    • AC-17025
    • 873-75-6
    • (4-Bromophenyl)methanol;Brombenzylalcohol
    • B1372
    • CCRIS 5119
    • 4-Bromobenzyl alcohol
    • MDL: MFCD00004650
    • Inchi: 1S/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
    • InChI Key: VEDDBHYQWFOITD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(CO)=CC=1
    • BRN: 1931620

Computed Properties

  • Exact Mass: 185.96800
  • Monoisotopic Mass: 185.968
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 77
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 20.2
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.3839 (rough estimate)
  • Melting Point: 77.0 to 80.0 deg-C
  • Boiling Point: 267.8°C at 760 mmHg
  • Flash Point: 115.7℃
  • Refractive Index: 1.5840 (estimate)
  • Solubility: dioxane: soluble1g/10 mL, clear to faintly turbid, colorless to faintly yellow
  • PSA: 20.23000
  • LogP: 1.94140
  • Solubility: Not determined

4-Bromobenzyl alcohol Security Information

4-Bromobenzyl alcohol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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4-Bromobenzyl alcohol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium perchlorate Solvents: Ethanol ,  Water ;  20 h, rt
Reference
Water oxidation couples to electrocatalytic hydrogenation of carbonyl compounds and unsaturated carbon-carbon bonds by nickel
Behrouzi, Leila; Zand, Zahra; Fotuhi, Mobina; Kaboudin, Babak; Najafpour, Mohammad Mahdi, Scientific Reports, 2022, 12(1),

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (OC-6-33)-Carbonyl[1,1′-[2-[(diphenylphosphino-κP)methyl]-2-methyl-1,3-propanedi… Solvents: Heptane ;  3 bar; 20 - 30 bar
1.2 Reagents: Hydrogen ;  5 h, 30 bar, rt → 100 °C
Reference
Hydrogenation and Reductive Amination of Aldehydes using Triphos Ruthenium Catalysts
Christie, Francesca; Zanotti-Gerosa, Antonio; Grainger, Damian, ChemCatChem, 2018, 10(5), 1012-1018

Production Method 3

Reaction Conditions
1.1 Reagents: Hantzsch ester Catalysts: Tris[3,5-bis(trifluoromethyl)phenyl]borane Solvents: 1,4-Dioxane ;  12 h, 25 °C
Reference
Organoborane-Catalyzed Hydrogenation of Unactivated Aldehydes with a Hantzsch Ester as a Synthetic NAD(P)H Analogue
Hamasaka, Go; Tsuji, Hiroaki; Uozumi, Yasuhiro, Synlett, 2015, 26(14), 2037-2041

Production Method 4

Reaction Conditions
1.1 Catalysts: N,N′-1,2-Ethanediylbis[N-bromobenzenesulfonamide] Solvents: Methanol ;  6 h, rt
Reference
N,N'-Dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide) as a novel N-bromo reagent catalyzed tetrahydropyranylation/depyranylation of alcohols and phenols under mild conditions
Khazaei, Ardeshir; Rostami, Amin; Mahboubifar, Marjan, Catalysis Communications, 2007, 8(3), 383-388

Production Method 5

Reaction Conditions
1.1 Reagents: Tributylborane Solvents: 1-Ethyl-3-methylimidazolium tetrafluoroborate
Reference
Reduction of aldehydes using trialkylboranes in ionic liquids
Kabalka, George W.; Malladi, Rama R., Chemical Communications (Cambridge), 2000, (22),

Production Method 6

Reaction Conditions
1.1 Catalysts: 2725020-49-3 ;  18 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 25 °C
Reference
Aluminum Hydroxide Secondary Building Units in a Metal-Organic Framework Support Earth-Abundant Metal Catalysts for Broad-Scope Organic Transformations
Feng, Xuanyu ; Ji, Pengfei ; Li, Zhe; Drake, Tasha; Oliveres, Pau; et al, ACS Catalysis, 2019, 9(4), 3327-3337

Production Method 7

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: [5-Butyl-1-methyl-3-(2,4,6-trimethylphenyl)-1H-1,2,3-triazolium-4-yl]carbonyl(η5… Solvents: 1,2-Dichloroethane ;  9 min, 60 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Chloroform-d
Reference
Triazolylidene Iron(II) Piano-Stool Complexes: Synthesis and Catalytic Hydrosilylation of Carbonyl Compounds
Johnson, Chloe; Albrecht, Martin, Organometallics, 2017, 36(15), 2902-2913

Production Method 8

Reaction Conditions
1.1 Catalysts: 1883514-40-6 Solvents: Isopropanol ;  10 min, 82 °C
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ;  0.5 h, 82 °C
Reference
Piano-stool benzothiazol-2-ylidene Ru(II) complexes for effective transfer hydrogenation of carbonyls
Oruc, Zeynep Ipek; Gok, Lutfiye; Turkmen, Hayati; Sahin, Onur; Buyukgungor, Orhan; et al, Journal of Organometallic Chemistry, 2016, 807, 36-44

Production Method 9

Reaction Conditions
1.1 Reagents: Oxygen ,  Sodium borohydride Catalysts: Imidazole ,  Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (carboxylated multiwall nanotubes) Solvents: Methanol ;  5 min, rt
Reference
Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketones
Rayati, Saeed; Bohloulbandi, Elaheh; Zakavi, Saeed, Journal of Coordination Chemistry, 2016, 69(4), 638-649

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 1659248-89-1 Solvents: Methanol ;  5 min, rt
Reference
Sodium borohydride reduction of aldehydes catalyzed by an oxovanadium(IV) Schiff base complex encapsulated in the nanocavity of zeolite-Y
Rayati, Saeed; Bohloulbandi, Elaheh; Zakavi, Saeed, Inorganic Chemistry Communications, 2015, 54, 38-40

Production Method 11

Reaction Conditions
1.1 Reagents: (T-4)-Trihydro[1-methyl-5-phenyl-3-(phenylmethyl)-1H-1,2,3-triazolium-4-yl]boron Catalysts: Silica Solvents: Dichloromethane ;  3 h, rt
Reference
Mesoionic Carbene-Boranes
de Oliveira Freitas, Luiza Baptista; Eisenberger, Patrick; Crudden, Cathleen M., Organometallics, 2013, 32(22), 6635-6638

Production Method 12

Reaction Conditions
1.1 Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… ,  1-Butanaminium, N-[2-[[4-[[(2-aminoethyl)amino]sulfonyl]phenyl]amino]-2-oxoethyl… Solvents: Water ;  1 h, 80 °C
1.2 Reagents: Sodium formate ;  1.5 h, 80 °C
Reference
Synthesis of water-soluble monotosylated ethylenediamines and their application in ruthenium and iridium-catalyzed transfer hydrogenation of aldehydes
Zhou, Zhongqiang; Ma, Qiong; Zhang, Aiqing; Wu, Lamei, Applied Organometallic Chemistry, 2011, 25(12), 856-861

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Nickel ,  Silica Solvents: Methanol ;  5 min, 0 °C
1.2 Reagents: Water
Reference
Rapid and selective reduction of aldehydes, ketones, phenol, and alkenes with Ni-boride-silica catalysts system at low temperature
Rahman, Ateeq; Jonnalagadda, S. B., Journal of Molecular Catalysis A: Chemical, 2009, 299(1-2), 98-101

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium borohydride ;  10 min, rt
Reference
Fast and efficient method for quantitative reduction of carbonyl compounds by NaBH4 under solvent-free conditions
Naimi-Jamal, M. R.; Mokhtari, J.; Dekamin, Mohammad G., Proceedings of the International Electronic Conference on Synthetic Organic Chemistry, 2007, ,

Production Method 15

Reaction Conditions
1.1 Catalysts: 1-Propanesulfonic acid (silica-supported) Solvents: Methanol ;  19 - 20 s, rt
Reference
Parallel synthesis in an EOF-based micro reactor
Wiles, Charlotte; Watts, Paul, Chemical Communications (Cambridge, 2007, (46), 4928-4930

Production Method 16

Reaction Conditions
1.1 Reagents: Dichloro(piperazine-κN1,κN4)bis[tetrahydroborato(1-)-κH,κH′]zirconium Solvents: Diethyl ether ;  45 min, rt
Reference
Zirconium borohydride piperazine complex, an efficient, air and thermally stable reducing agent
Tajbakhsh, M.; Lakouraj, M. M.; Shirini, F.; Habibzadeh, S.; Nikdoost, A., Tetrahedron Letters, 2004, 45(16), 3295-3299

Production Method 17

Reaction Conditions
1.1 Reagents: Tributylstannane Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Solvent-mediated chemoselective reduction of aldehydes by using tributyltin hydride in methanol, aqueous organic solvents, or water: an environmentally benign process
Kamiura, Koji; Wada, Makoto, Tetrahedron Letters, 1999, 40(51), 9059-9062

4-Bromobenzyl alcohol Raw materials

4-Bromobenzyl alcohol Preparation Products

4-Bromobenzyl alcohol Suppliers

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Additional information on 4-Bromobenzyl alcohol

Professional Introduction to 4-Bromobenzyl Alcohol (CAS No. 873-75-6)

4-Bromobenzyl alcohol, with the chemical formula C7H9BrO, is a significant compound in the field of organic synthesis and pharmaceutical research. Its molecular structure features a benzyl group attached to a hydroxyl group, with a bromine substituent at the para position relative to the hydroxyl group. This unique arrangement makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The compound is identified by the CAS number 873-75-6, which serves as a unique identifier for chemical substances. This numbering system ensures that researchers and manufacturers can accurately reference and distinguish between different chemicals, reducing the likelihood of errors in laboratory settings and industrial applications.

4-Bromobenzyl alcohol is widely utilized in the pharmaceutical industry due to its reactivity and functional group compatibility. The presence of both a hydroxyl group and a bromine atom allows for diverse chemical transformations, making it a valuable building block in drug development. For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, or participate in condensation reactions to form more complex molecules.

In recent years, there has been growing interest in the applications of 4-bromobenzyl alcohol in medicinal chemistry. One notable area of research involves its use as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The benzyl alcohol moiety can be modified to introduce specific pharmacophores that enhance the biological activity of these compounds. Additionally, the bromine atom provides a handle for further functionalization, allowing for the creation of derivatives with improved pharmacokinetic properties.

Another emerging field where 4-bromobenzyl alcohol has shown promise is in the development of antiviral agents. The structural features of this compound make it suitable for designing molecules that can interact with viral enzymes or receptors, thereby inhibiting viral replication. Recent studies have demonstrated its utility in synthesizing inhibitors targeting RNA-dependent RNA polymerases (RdRp) in viruses such as influenza and coronaviruses. These findings highlight the potential of 4-bromobenzyl alcohol as a key intermediate in antiviral drug discovery.

The compound also finds applications in agrochemical research. By serving as a precursor for more complex agrochemicals, 4-bromobenzyl alcohol contributes to the development of novel pesticides and herbicides. These derivatives can be engineered to target specific pests or weeds while minimizing environmental impact. The versatility of this compound allows researchers to fine-tune its properties for various agrochemical applications, ensuring sustainable agricultural practices.

CAS No. 873-75-6 is not only an identifier but also a testament to the compound's significance in chemical synthesis. It underscores its role as a fundamental building block in organic chemistry, enabling the creation of numerous derivatives with tailored properties. The continued exploration of its applications underscores its importance in both academic research and industrial processes.

The synthesis of 4-bromobenzyl alcohol typically involves bromination reactions on benzyl alcohol or through cross-coupling reactions involving brominated aromatic precursors. These synthetic routes are well-documented and optimized for high yields and purity, making it readily available for various applications. The ease of synthesis contributes to its widespread use in both laboratory-scale research and large-scale industrial production.

In conclusion, 4-bromobenzyl alcohol, identified by CAS number 873-75-6, is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and organic synthesis. Its unique structural features enable diverse chemical transformations, making it an invaluable intermediate in drug development and material science. As research continues to uncover new applications, this compound will undoubtedly remain at the forefront of chemical innovation.

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